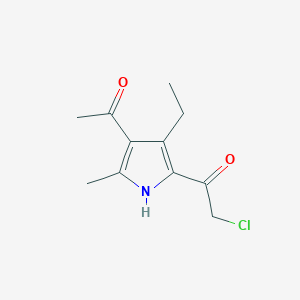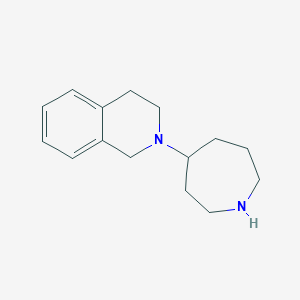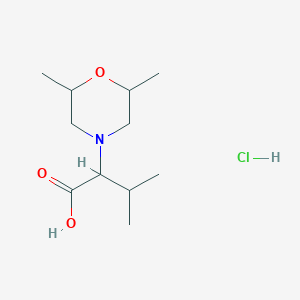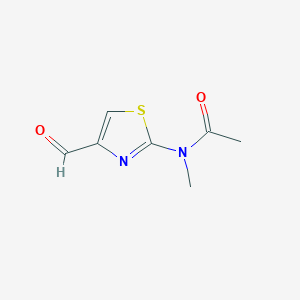![molecular formula C6H6N4 B1440346 1H-吡唑并[3,4-b]吡啶-5-胺 CAS No. 942185-01-5](/img/structure/B1440346.png)
1H-吡唑并[3,4-b]吡啶-5-胺
描述
1H-Pyrazolo[3,4-B]pyridin-5-amine is a heterocyclic compound . It is related to the class of organic compounds known as phenylpyrazoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group .
Synthesis Analysis
The synthesis of 1H-Pyrazolo[3,4-B]pyridin-5-amine derivatives has been reported in various studies . The synthetic strategies and approaches are systematized according to the method to assemble the pyrazolopyridine system .Molecular Structure Analysis
The molecular structure of 1H-Pyrazolo[3,4-B]pyridin-5-amine is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
The chemical reactions involving 1H-Pyrazolo[3,4-B]pyridin-5-amine have been studied . The reaction can be controlled using the dimethylamino leaving group, where the initial condensation proceeds via an addition–elimination mechanism (aza-Michael type), thus bonding the NH2-group of the starting aminopyrazole with the Cβ .科学研究应用
Synthesis of Heterocyclic Compounds
1H-Pyrazolo[3,4-b]pyridin-5-amine: serves as a key precursor in the synthesis of heterocyclic compounds. These structures are significant due to their resemblance to purine bases like adenine and guanine, which are fundamental to DNA and RNA. The versatility in substituting different groups at the N1, C3, C4, C5, and C6 positions allows for the creation of a diverse range of compounds with potential biological activities .
Biomedical Research
In biomedical research, derivatives of 1H-Pyrazolo[3,4-b]pyridin-5-amine have been explored for their therapeutic potential. The compound’s structural similarity to naturally occurring nucleotides makes it a valuable scaffold for developing new drugs. It has been utilized in the design of molecules with antiviral, anticancer, and anti-inflammatory properties .
Antiviral Agents
The compound’s derivatives have been investigated as antiviral agents. Their ability to interfere with viral replication by mimicking nucleotide structures makes them candidates for treating viral infections. Research is ongoing to optimize these derivatives for better efficacy and reduced toxicity .
Oncology
In oncology, 1H-Pyrazolo[3,4-b]pyridin-5-amine derivatives are being studied for their potential as kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling and proliferation. Inhibiting specific kinases can disrupt cancer cell growth, making these derivatives promising for targeted cancer therapies .
Neurological Disorders
The compound’s derivatives are also being researched for the treatment of neurological disorders. Their ability to modulate neurotransmitter systems could lead to new treatments for diseases like Alzheimer’s and Parkinson’s. The focus is on developing derivatives that can cross the blood-brain barrier and exhibit neuroprotective effects .
Anti-Inflammatory Applications
Due to its modulatory effects on cellular signaling pathways, derivatives of 1H-Pyrazolo[3,4-b]pyridin-5-amine are being examined for their anti-inflammatory properties. They could potentially be used to treat chronic inflammatory diseases by inhibiting the production of pro-inflammatory cytokines .
Agricultural Chemistry
In the field of agricultural chemistry, these derivatives are explored for their use as growth regulators and pesticides. Their structural diversity allows for the development of compounds that can selectively target pests without harming crops or the environment .
Material Science
Lastly, in material science, 1H-Pyrazolo[3,4-b]pyridin-5-amine and its derivatives are being used to create novel organic materials. These materials have applications in electronics, photonics, and as sensors due to their unique optical and electronic properties .
未来方向
The future directions in the research of 1H-Pyrazolo[3,4-B]pyridin-5-amine could involve the exploration of its biological activities . The synthesis of novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H as the catalyst has been introduced .
作用机制
Target of Action
1H-Pyrazolo[3,4-B]pyridin-5-amine is a heterocyclic compound that has been the subject of extensive research . . It’s worth noting that these compounds have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine , which play crucial roles in various biological processes.
Mode of Action
It’s known that the compound’s interaction with its targets can lead to various biochemical changes, which can have significant effects on cellular functions .
Biochemical Pathways
Given the compound’s structural similarity to purine bases, it’s plausible that it may interact with pathways involving these molecules .
Result of Action
It’s known that these compounds have been evaluated for activity and access to pharmaceutical products, which have been applied with selective antibacterial, antiviral, antifungal, and antitumor activity .
属性
IUPAC Name |
1H-pyrazolo[3,4-b]pyridin-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4/c7-5-1-4-2-9-10-6(4)8-3-5/h1-3H,7H2,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVICNYHPCJRQEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=NNC2=NC=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20673053 | |
| Record name | 1H-Pyrazolo[3,4-b]pyridin-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20673053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Pyrazolo[3,4-B]pyridin-5-amine | |
CAS RN |
942185-01-5 | |
| Record name | 1H-Pyrazolo[3,4-b]pyridin-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20673053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-pyrazolo[3,4-b]pyridin-5-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-{1H-pyrrolo[2,3-b]pyridine-3-sulfonyl}piperazine](/img/structure/B1440263.png)
![2,2,2-trifluoroethyl N-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]carbamate](/img/structure/B1440264.png)
![[4-(2,2,2-Trifluoroethoxy)phenyl]methanamine hydrochloride](/img/structure/B1440265.png)




![9-Benzyl-9-azabicyclo[5.3.1]undecan-11-one](/img/structure/B1440271.png)
![3-{[(2,2,2-Trifluoroethoxy)carbonyl]amino}propanoic acid](/img/structure/B1440272.png)
![{3-[5-(3-fluorophenyl)-1-methyl-1H-pyrazol-3-yl]propyl}(methyl)amine dihydrochloride](/img/structure/B1440273.png)



